Ubisindine

Description

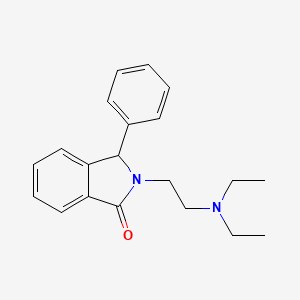

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865267 | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26070-78-0 | |

| Record name | Ubisindine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBISINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Ubisindine and Analogs

Strategic Design and Synthesis of Ubisindine Derivatives and Analogs

Linkage, Fusion, and Hybridization Strategies for Novel Isoindoline (B1297411) Scaffolds

Linkage, fusion, and hybridization strategies are significant in developing novel isoindole scaffolds with enhanced or altered biological activities. These approaches involve connecting or integrating the isoindole ring system with other heterocyclic or structural motifs. For instance, fusing isoindolinones with other derivatives, such as oleanolic acid derivatives, has been achieved using methods like Cu(I)-catalyzed azide-alkyne Huisgen 1,3-cycloaddition ("click chemistry"). nih.gov This hybridization approach allows for the combination of the properties of different pharmacophores within a single molecule.

Another strategy involves incorporating the isoindoline-1,3-dione moiety with various heterocycles, including pyrazoline, isoxazoline, pyrimidine, and pyridones. chem960.com These linkages and fusions can lead to the synthesis of new derivatives with a wide range of biological activities. chem960.com The resulting isoindole scaffolds and their related compounds are considered important in medicinal chemistry due to their diverse pharmacological effects.

Stereoselective Synthesis of Isoindolone Derivatives

Stereoselective synthesis is crucial in the production of isoindolone derivatives to control the spatial arrangement of atoms and achieve desired pharmacological profiles. Various methods have been developed for the stereoselective construction of these compounds.

One approach involves palladium-catalyzed reactions, such as the isocyanide insertion reaction involving aziridines. This method allows for the regio- and stereoselective synthesis of isoindoline derivatives, with the stereoselectivity potentially influenced by intramolecular hydrogen bonds. Another strategy utilizes cesium carbonate-catalyzed formal [5+2] annulation reactions of 2-(2-hydroxyphenyl)isoindoline-1,3-dione derivatives with allenoates, providing a stereoselective route to functionalized benzooxazepino[5,4-a]isoindolone derivatives. These reactions highlight the importance of catalyst choice and reaction conditions in controlling the stereochemical outcome.

Detailed research findings in stereoselective synthesis often involve the study of reaction mechanisms and the factors that govern the formation of specific stereoisomers. For example, studies have investigated the diastereoselective synthesis of heteroring-fused isoindolinones through sequences involving metalation and intramolecular annulation.

Characterization Techniques in this compound Research

The structural confirmation and verification of this compound and its analogs are achieved through a combination of analytical techniques. These methods provide detailed information about the compound's molecular structure, purity, and elemental composition.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable tools for the structural elucidation of isoindoline and isoindolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the complete structure of synthesized compounds by providing information about the hydrogen and carbon frameworks and their chemical environments. chem960.com Analysis of chemical shifts, coupling constants, and integration allows for the assignment of specific atoms and functional groups within the molecule. For example, ¹H NMR spectra of isoindole-1,3-dione derivatives show characteristic signals for aromatic and aliphatic protons, as well as exchangeable protons like NH.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting characteristic vibrations of chemical bonds. chem960.com For isoindoline-1,3-dione derivatives, strong absorption bands corresponding to the carbonyl groups (C=O) are typically observed in the IR spectra.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which helps confirm the proposed structure. chem960.com Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly applied. MS data often show the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions resulting from the breakdown of the molecule.

Examples of spectroscopic data reported for isoindolone derivatives include specific chemical shifts in NMR spectra and characteristic absorption bands in IR spectra, which are used to confirm the successful synthesis and structure of the compounds.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage of each element present. chem960.com This data is compared with the calculated elemental composition based on the proposed molecular formula to verify the purity and identity of the synthesized compound.

For instance, elemental analysis results for carbon, hydrogen, and nitrogen are commonly reported for newly synthesized isoindoline derivatives, and these values are expected to be in close agreement with the theoretically calculated percentages. This technique serves as an important confirmation step in the characterization process.

Structure Activity Relationships Sar and Computational Studies of Ubisindine and Analogs

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses are computational techniques used to build predictive models that correlate structural properties or molecular descriptors of compounds with their observed biological activities. By identifying the key molecular features that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. QSAR analysis has been widely used to explore synthesized compounds and their derivatives nih.govnih.gov.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend traditional QSAR by considering the three-dimensional spatial properties of molecules and their interactions with a putative biological target or binding site jmchemsci.comresearchgate.netnih.govnih.gov. These methods generate 3D models that describe the steric, electrostatic, hydrophobic, and hydrogen bond interaction fields around a set of aligned molecules with known activity nih.govnih.gov.

CoMFA and CoMSIA studies have been applied to isoindole derivatives and related compound classes to understand the SAR and identify structural requirements for activity jmchemsci.comresearchgate.net. For instance, in studies on related antiviral isoindole derivatives, 3D-QSAR analyses using CoMFA and CoMSIA were performed to find efficient compounds and understand the influence of different substituents on antiviral activity jmchemsci.comresearchgate.net. These analyses can reveal the importance of factors like the presence of hydrogen bond acceptor groups at specific positions or the effect of minor and hydrophobic groups jmchemsci.com. CoMFA and CoMSIA have proven to be valuable ligand-based approaches for understanding the SAR of chemical series and developing efficient lead optimization strategies jmchemsci.comresearchgate.net.

Predictive Modeling for Biological Activity

Predictive modeling for biological activity aims to create computational models that can forecast the biological response of a compound based on its structural characteristics. QSAR models, including 3D-QSAR, are a primary tool for this purpose nih.govnih.gov. By establishing a correlation between molecular descriptors and biological activity using a training set of compounds, these models can predict the activity of external test sets or newly designed molecules nih.govnih.gov.

The predictive power of QSAR models is assessed through statistical parameters such as R² (correlation coefficient) and Q² (cross-validated correlation coefficient) nih.govnih.govnih.gov. High values for these parameters indicate a robust and predictive model nih.govnih.govnih.gov. For example, studies using QSAR models have shown good predictive ability in both internal and external validation nih.gov. Artificial neural networks (ANN) and integrated approaches combining methods like multiple linear regression (MLR) and ANFIS have also been developed for predicting biological activity based on chemical structure, demonstrating high predictive ability nih.govnih.gov.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are structure-based computational techniques that investigate the interactions between a small molecule (ligand) and a biological target, typically a protein jmchemsci.comresearchgate.netnih.govnih.govnih.govnih.gov. These methods provide insights into the likely binding pose, affinity, and the nature of interactions at the molecular level.

Ligand-Protein Interaction Fingerprints and Binding Energy Predictions

Molecular docking studies predict the preferred orientation (binding mode) of a ligand within a protein's binding site jmchemsci.comresearchgate.netnih.gov. This process involves exploring various possible poses of the ligand and scoring them based on how well they fit and interact with the receptor nih.gov. Information extracted from molecular docking experiments is highly valuable for ligand design jmchemsci.comresearchgate.net.

Ligand-protein interaction fingerprints (IFPs) are computational representations that capture the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between a ligand and the residues in the binding site jmchemsci.comresearchgate.netresearchgate.netnih.gov. These fingerprints can be used to compare the binding modes of different ligands and to understand the key interactions responsible for binding affinity researchgate.netnih.gov.

Pharmacophore Modeling and Stereoelectronic Analysis

Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and trigger a biological response jmchemsci.comresearchgate.netresearchgate.netfrontiersin.org. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups frontiersin.org. Pharmacophore models can be derived from a set of active ligands (ligand-based) or from the structure of the target protein and its bound ligand (structure-based) frontiersin.org.

Stereoelectronic analysis examines how the three-dimensional arrangement of atoms and the distribution of electrons in a molecule influence its properties and interactions researchgate.net. In the context of SAR, stereoelectronic analysis helps to understand why certain structural modifications or stereoisomers exhibit different activities researchgate.net. The development of 3D stereoelectronic pharmacophores has been reported, which can be used for database searches to find potential new ligands researchgate.net.

Molecular Dynamics Simulations for Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, such as protein-ligand complexes nih.govnih.govnih.govbiorxiv.orgnih.gov. MD simulations provide a dynamic view of the interactions and conformational changes that occur when a ligand is bound to a protein nih.govnih.gov.

Induced Fit Docking and Quantum Polarized Ligand Docking

Molecular docking simulations are fundamental tools in computational drug design, aiming to predict the binding orientation and affinity of a ligand within a protein's binding site. Induced Fit Docking (IFD) is an advanced docking method that accounts for the flexibility of both the ligand and the receptor, allowing for conformational changes in the protein upon ligand binding. This approach is crucial for accurately predicting binding modes, especially when significant structural rearrangements occur at the binding site. nih.govyoutube.com IFD provides insights into the possible mechanism of inhibition and binding conformations for inhibitors. nih.gov

Quantum Polarized Ligand Docking (QPLD) is another sophisticated docking technique that incorporates quantum mechanical (QM) calculations to polarize the ligand in the protein's active site. This method aims to improve the accuracy of binding pose predictions and affinity estimations by considering the electronic effects of the protein environment on the ligand. nih.govnih.gov Combining approaches like Glide docking with QM/MM software, QPLD can provide a better correlation with experimentally determined activity compared to standard docking methods. nih.gov While specific studies applying IFD or QPLD directly to Ubisindine are not detailed in the provided information, these methods are generally applied to isoindoline (B1297411) derivatives and other compound classes to understand their interactions with biological targets and guide optimization efforts. jmchemsci.comresearchgate.netnih.govnih.govnih.gov

Lead Optimization and Drug Design Strategies

Lead optimization involves refining the structure of a lead compound to improve its potency, selectivity, pharmacokinetic properties, and reduce toxicity. Computational approaches are integral to this process, offering efficient ways to explore chemical space and predict the properties of potential analogs.

Virtual Screening Protocols

Virtual screening (VS) protocols are computational techniques used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target. These protocols can be structure-based, using the 3D structure of the target protein, or ligand-based, using information from known active compounds. nih.govnih.govarxiv.org High-throughput virtual screening (HTVS) protocols have been employed in the search for antiviral agents among isoindoline derivatives, leading to the identification of compounds with inhibitory activity against viral enzymes. jmchemsci.comresearchgate.net For instance, a HTVS protocol identified two active compounds (35a and 35b) with IC50 values against DENV2 NS2B–NS3 protease of 48.2 μM and 121.9 μM, respectively. jmchemsci.com Pharmacophore-based virtual screening, which uses a 3D arrangement of chemical features essential for binding, is also utilized to identify potent compounds. nih.govnih.gov

Example Data from a Virtual Screening Study on Isoindoline Derivatives

| Compound | Target | IC50 (μM) |

| 35a | DENV2 NS2B–NS3 Protease | 48.2 |

| 35b | DENV2 NS2B–NS3 Protease | 121.9 |

Note: Data presented are from a study on isoindoline derivatives, not this compound specifically, illustrating the type of data generated through virtual screening protocols. jmchemsci.com

Computational Approaches to Scaffold and Ligand Design

Computational methods are extensively used for the design of novel molecular scaffolds and ligands with desired properties. Ligand design approaches, such as CoMFA and CoMSIA, are valuable for understanding the SAR of chemical series and developing efficient lead optimization strategies. jmchemsci.comresearchgate.net Molecular docking, pharmacophore modeling, and improved free energy calculations provide highly valuable strategies for ligand design. jmchemsci.comresearchgate.net Different scaffolds have been designed through both rational and computer-aided drug design strategies in the search for antiviral agents among isoindoline derivatives. jmchemsci.com Computational methodologies have also been developed to systematically identify new types of molecular scaffolds based on analog series. nih.gov The isoindole framework, which forms the core of this compound, is recognized as an important scaffold in medicinal chemistry due to its wide range of biological activities. jmchemsci.comresearchgate.netresearchgate.netnih.gov

Rational Drug Design Principles Applied to this compound Derivatives

Rational drug design (RDD) is an approach that involves the inventive process of finding new medications based on the understanding of a biological target and the chemical properties of potential drug molecules. nih.govnih.govworktribe.com This contrasts with traditional trial-and-error methods. RDD often utilizes structure-based drug design, which relies on the 3D structure of the target, and ligand-based drug design, which uses information from known active ligands. nih.govnih.gov Considerable effort has been dedicated to the design of various isoindoline derivatives using both rational and computer-aided drug design strategies, particularly in the context of developing antiviral agents. jmchemsci.comresearchgate.net this compound, as an isoindoline derivative, falls within this class of compounds that have been subject to such rational design efforts aimed at discovering molecules with specific pharmacological activities. jmchemsci.comresearchgate.netresearchgate.net

Computational Approaches to Optimizing Potency and Selectivity

Computational approaches are essential for optimizing both the potency and selectivity of lead compounds. Optimizing potency involves enhancing the strength of the interaction between the drug molecule and its intended target, while optimizing selectivity aims to minimize interactions with off-targets to reduce potential side effects. Computational modeling can be used to predict the selectivity of inhibitors against a range of targets. nih.gov Structure-based design, often in conjunction with parallel synthesis, has been employed to optimize the potency of compounds by exploring modifications to a molecular scaffold and assessing their impact on binding. nih.gov Strategies involving computational studies have been successfully applied to isoindolone derivatives to optimize potency at the target receptor and improve pharmacokinetic profiles, leading to molecules with high potency and good selectivity. researchgate.net

Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models

In Vitro Assays for Target Engagement and Functional Activity

In vitro studies are essential for the initial characterization of a compound's mechanism of action, potency, and specificity at the molecular and cellular levels. These assays provide a controlled environment to dissect the direct effects of Ubisindine on specific biological targets and pathways.

Enzymatic inhibition assays are conducted to determine if a compound can modulate the activity of a specific enzyme, which is often a key factor in a disease pathway. biobide.com These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to quantify its inhibitory potential, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). creative-biolabs.comnih.gov The mechanism of inhibition—such as competitive, non-competitive, or uncompetitive—can also be elucidated through these studies. nih.gov

Currently, public domain research specifically detailing the enzymatic inhibition profile of this compound is not available. Such studies would be necessary to identify any specific enzymes targeted by the compound and to understand its mechanism of action at a molecular level.

Cell-based assays are critical for evaluating the potential of a compound to combat viral infections within a cellular context. nih.gov For assessing anti-HIV potency, these assays typically involve infecting susceptible human cell lines (e.g., peripheral blood mononuclear cells) with HIV-1 strains. nih.gov The efficacy of the compound is determined by measuring the reduction in viral replication, often quantified by viral load or the activity of viral enzymes like reverse transcriptase. mdpi.com

While various compounds are evaluated for their anti-HIV activity, specific data from cell-based assays quantifying the anti-HIV potency of this compound against different viral strains have not been published in the available scientific literature.

Cytotoxicity assays are fundamental for determining the concentration at which a compound may induce cell death. scielo.br These studies are performed on various cell lines to assess the compound's general toxicity profile at a cellular level. Common methods include the MTT assay, which measures metabolic activity, and the trypan blue exclusion test, which identifies cells with compromised membrane integrity. scielo.brnih.gov The results are typically expressed as a CC50 value, representing the concentration that causes 50% cell death. scielo.br

Detailed research findings from cell viability and cytotoxicity studies for this compound are not presently available in peer-reviewed literature. This information would be crucial for establishing the therapeutic window of the compound.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov These experiments often use radiolabeled ligands to compete with the test compound for binding to the receptor target, allowing for the calculation of a binding affinity (Ki) value. researchgate.net Functional assays subsequently measure the biological response following receptor binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. researchgate.net For the 5-HT2C receptor, antagonists block the receptor's activation by its natural ligand, serotonin (B10506). nih.gov

There is no available scientific data from receptor binding or functional assays to confirm or quantify the activity of this compound as a 5-HT2C antagonist.

Certain cellular responses, such as the production of nitric oxide (NO) by macrophages during inflammation, are key markers of physiological and pathological processes. frontiersin.orgmdpi.com Assays to measure the inhibition of these responses involve stimulating cells like macrophages with an inflammatory agent (e.g., lipopolysaccharide) in the presence of the test compound. nih.gov The subsequent reduction in the production of mediators like NO is then quantified to assess the compound's anti-inflammatory potential. nih.gov

Specific studies investigating the effect of this compound on inhibiting nitric oxide production in activated macrophages have not been reported in the available literature.

In Vivo Efficacy Studies in Animal Models

Following in vitro characterization, in vivo studies in relevant animal models of disease are essential to evaluate a compound's efficacy in a whole-organism setting. researchgate.netpharmaron.com These studies provide critical insights into how the compound behaves within a complex biological system, accounting for factors such as metabolism, distribution, and interaction with multiple cell types and organ systems. semanticscholar.org The selection of an appropriate animal model is crucial for translating preclinical findings to potential human applications. researchgate.net

As of now, there are no published in vivo efficacy studies for this compound in any animal models. Such research would be a necessary next step to determine if its in vitro activities translate to a therapeutic effect in a living organism.

Preclinical Pharmacological Evaluation of this compound: An Analysis of In Vitro and In Vivo Models

There is currently no publicly available scientific literature or data regarding the preclinical pharmacological evaluation of a compound named "this compound." Extensive searches of scientific databases and research publications have not yielded any information on the use of this compound in disease models, behavioral phenotyping, or the analysis of biomarkers related to any condition, including those associated with neurodegenerative diseases.

The specific preclinical models mentioned in the provided outline are well-established methods for evaluating potential therapeutic compounds. These include:

Aβ-induced cognitive deficit models in rats: These models are crucial for studying the effects of compounds on memory and learning impairments caused by the accumulation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Aβ-phenotypic Drosophila models: Fruit flies (Drosophila melanogaster) are often used in early-stage drug discovery to rapidly screen compounds for their ability to mitigate the toxic effects of Aβ.

Zebrafish embryo motility assays: Zebrafish provide a high-throughput system for assessing the potential toxicity and behavioral effects of new chemical entities.

Analysis of Aβ and BACE-1 protein levels in hippocampal rat brains: This type of analysis directly measures the impact of a compound on key pathological markers of Alzheimer's disease in a relevant brain region.

Despite the detailed nature of the requested outline, no research has been published that connects "this compound" to any of these, or other, preclinical evaluation methods. It is possible that "this compound" is a very new or proprietary compound that has not yet been described in the public domain, or that the name is misspelled or refers to a compound known by a different designation.

Without any available data, it is not possible to provide an article on the preclinical pharmacological evaluation of this compound.

Preclinical Pharmacokinetics and Metabolism in Research Contexts

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental to characterizing the disposition of a drug candidate. These studies help in predicting the compound's behavior in humans and in designing appropriate dosing regimens for further studies.

In the early stages of drug development, computational, or in silico, models are often employed to predict the ADME properties of a compound. These models use the chemical structure of the molecule to estimate its physicochemical and pharmacokinetic characteristics. For a compound like Anisindione, a typical computational ADMET prediction would involve the parameters listed in the table below.

Interactive Data Table: Predicted Physicochemical and ADME Properties of Anisindione

| Property | Predicted Value | Significance in Pharmacokinetics |

| Molecular Weight | 252.27 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol/Water Partition Coefficient) | Data not available | Indicates the lipophilicity of the compound, affecting its absorption and distribution. |

| Water Solubility | Data not available | Crucial for dissolution and subsequent absorption. |

| pKa | Data not available | Determines the ionization state of the compound at different physiological pH values, which affects its absorption and distribution. |

| Human Intestinal Absorption (HIA) | Data not available | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Data not available | An in vitro model to predict intestinal permeability. |

| Plasma Protein Binding | Data not available | The extent of binding to plasma proteins affects the free fraction of the drug available to exert its pharmacological effect and to be metabolized and excreted. |

In vitro metabolic stability assays are conducted to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes. These studies typically use liver microsomes or hepatocytes from various species, including humans, to predict the metabolic clearance of the drug in the body.

Detailed in vitro metabolic stability data for Anisindione is not available in the public scientific literature. A typical study would involve incubating Anisindione with liver microsomes and measuring the rate of its disappearance over time. The results would be presented as intrinsic clearance (CLint) and half-life (t1/2).

Interactive Data Table: Illustrative In Vitro Metabolic Stability Data

| Species | Test System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |

| Rat | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Human | Liver Microsomes | Data not available | Data not available |

This table is illustrative of the data that would be generated in such a study; specific values for Anisindione are not available.

Following in silico and in vitro assessments, the pharmacokinetic profile of a compound is evaluated in animal models. These studies provide crucial information about the drug's behavior in a whole organism. Animals are administered the compound, and blood samples are collected at various time points to determine the plasma concentration-time profile.

Specific preclinical pharmacokinetic data for Anisindione in animal models is not well-documented in publicly available literature. The table below illustrates the key pharmacokinetic parameters that would be determined in such studies.

Interactive Data Table: Representative Preclinical Pharmacokinetic Parameters in Animal Models

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |

This table represents the type of data generated from preclinical pharmacokinetic studies; specific values for Anisindione are not available.

Blood-Brain Barrier Permeation Studies (Preclinical)

For drugs that are intended to act on the central nervous system (CNS), or for which CNS entry is an undesirable side effect, it is essential to assess their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.

Preclinical studies to evaluate BBB permeation can be conducted in vitro using cell-based models or in vivo in animal models by measuring the concentration of the drug in the brain tissue relative to the plasma. There is no publicly available information on the preclinical blood-brain barrier permeation of Anisindione. Given its primary use as an anticoagulant, significant CNS penetration would generally not be expected or desired.

Interactive Data Table: Illustrative Preclinical Blood-Brain Barrier Permeation Data

| Study Type | Model | Parameter | Value | Interpretation |

| In vivo | Rat | Brain-to-Plasma Ratio (Kp) | Data not available | Indicates the extent of drug distribution into the brain. |

| In vitro | PAMPA-BBB | Permeability (Pe) | Data not available | Predicts the passive diffusion across the BBB. |

This table is for illustrative purposes to show the type of data that would be collected in BBB permeation studies; specific data for Anisindione is not available.

Advanced Research Methodologies and Future Directions

Integrated Computational and Experimental Approaches

Integrated computational and experimental approaches are increasingly vital in modern drug discovery and development, including research on isoindolone derivatives like Ubisindine. Computational methods such as molecular modeling, pharmacophore prediction, in silico screening, Quantitative Structure-Activity Relationship (QSAR) studies (including CoMFA and CoMSIA), and molecular docking provide valuable insights into the structural features required for activity and potential interactions with biological targets. researchgate.netjmchemsci.comresearchgate.net These techniques can guide the design and synthesis of novel this compound analogs by predicting their potential potency and selectivity before experimental validation. Experimental synthesis and biological evaluation then provide data to refine computational models iteratively, leading to a more efficient research process. This integrated approach allows for a deeper understanding of the structure-activity relationships within the this compound scaffold and facilitates the rational design of compounds with improved properties.

Development of Novel Research Probes and Tool Compounds Based on this compound Scaffold

The isoindolone scaffold has shown potential for the development of research probes and even luminescence materials. researchgate.net Building upon the this compound scaffold, novel research probes and tool compounds could be designed and synthesized. These molecules, often structurally related to the parent compound but modified with tags (e.g., fluorescent labels, radioactive isotopes, or affinity tags), can be invaluable tools for investigating the precise mechanism of action of this compound, identifying its direct molecular targets (such as specific ion channels or receptors involved in cardiac rhythm), studying its binding kinetics, and determining its distribution in biological systems. Such probes can help delineate the complex pharmacological profile of this compound at a molecular level.

Exploration of Multi-Targeting Strategies for Complex Diseases

Given the diverse biological activities observed among isoindolone derivatives, ranging from anti-inflammatory and nootropic to antiviral and enzyme inhibition researchgate.netmdpi.comjmchemsci.comresearchgate.netresearchgate.netnih.gov, the this compound scaffold presents potential for the exploration of multi-targeting strategies. Complex diseases, such as cardiovascular disorders or neurodegenerative diseases, often involve multiple aberrant pathways. Designing this compound-based compounds that can modulate more than one relevant target simultaneously could offer enhanced therapeutic efficacy and potentially overcome limitations associated with single-target therapies. This approach would involve identifying key pathways implicated in the disease of interest and rationally designing molecules with appropriate structural modifications to interact with multiple targets, leveraging the inherent versatility of the isoindolone framework. The concept of using multiple vectors to achieve advantageous targeting properties, such as enhanced specificity, is also a relevant consideration in multi-targeting approaches. google.com

Application of Advanced Imaging Techniques in Preclinical Research

Advanced imaging techniques play a crucial role in preclinical research by providing non-invasive means to visualize and quantify biological processes. Techniques such as advanced Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and other molecular imaging modalities can offer insights into drug distribution, target engagement, and therapeutic effects in living systems. nih.govnih.govresearchgate.net While specific applications to this compound research are not detailed in the provided sources, if this compound or its derivatives are developed as targeted agents or labeled probes, these imaging techniques could be applied to study their pharmacokinetics, tissue distribution, and interaction with specific targets in preclinical animal models of arrhythmias or other relevant disease states. This would provide valuable data on the in vivo behavior of this compound-based compounds.

Potential for Further Scaffold Modifications and Lead Optimization

The isoindolone scaffold of this compound offers numerous opportunities for further chemical modification and lead optimization. Strategies commonly employed in medicinal chemistry, such as structure-activity relationship studies, bioisosteric replacements, and the introduction of various substituents at different positions of the isoindolone core and its side chains, can be applied to the this compound structure. researchgate.netjmchemsci.comresearchgate.net The goal of such modifications would be to potentially enhance its antiarrhythmic potency, improve its selectivity for specific cardiac ion channels or receptors, modulate its pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and potentially reduce off-target effects. Lead optimization efforts based on the this compound scaffold could also aim to develop derivatives with novel or improved therapeutic activities beyond its known antiarrhythmic action.

Focus on Specific Receptor Subtypes or Enzyme Isoforms

Research on isoindolone derivatives has demonstrated their ability to interact with specific receptor subtypes, such as serotonin (B10506) receptors (e.g., 5-HT1A and 5-HT2C), and inhibit certain enzyme isoforms, including carbonic anhydrases. researchgate.netnih.govnih.gov Future research directions for this compound could involve a more focused investigation into its interactions with specific cardiac ion channels or receptor subtypes known to be involved in the generation and propagation of arrhythmias. Furthermore, exploring the potential of this compound or its derivatives to selectively modulate specific enzyme isoforms relevant to cardiovascular function or other diseases where isoindolones show activity could uncover new therapeutic applications or provide a better understanding of its existing antiarrhythmic mechanism. Understanding isoform selectivity is crucial for developing targeted therapies with reduced side effects. nih.gov

Investigation into Novel Biological Activities of Isoindolone Derivatives

The broad spectrum of biological activities associated with isoindolone derivatives highlights the potential for discovering novel therapeutic uses for this compound or compounds derived from its scaffold. researchgate.netmdpi.comjmchemsci.comresearchgate.netresearchgate.netnih.gov While this compound is known for its antiarrhythmic activity, systematic screening of this compound and its analogs against a wider range of biological targets and disease models could reveal previously unrecognized activities. Given the reported activities of other isoindolones, potential areas of investigation could include anti-inflammatory, nootropic, anxiolytic, antiviral, or even anticancer properties. researchgate.netmdpi.comjmchemsci.comresearchgate.netresearchgate.netnih.gov Exploring these novel biological activities could lead to the repurposing of this compound or the development of new drug candidates based on its versatile isoindolone structure.

Q & A

Q. Resolution Framework :

Conduct meta-analyses to identify confounding variables (e.g., pH, temperature) .

Design replication studies with standardized protocols (e.g., OECD guidelines for bioactivity assays) .

Apply statistical reconciliation (e.g., ANOVA for inter-lab variability) .

How should researchers formulate hypothesis-driven questions about this compound’s mechanism of action?

Basic Research Focus

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Example: “Does this compound inhibit Enzyme X via competitive or allosteric binding under physiological pH?”

- Avoid broad questions like “How does this compound work?”; instead, specify molecular targets (e.g., kinases, receptors) .

Methodological Tip : Align questions with gap analysis of existing literature (e.g., unexplored signaling pathways) .

What advanced methodologies can address this compound’s stability challenges in long-term pharmacokinetic studies?

Q. Advanced Research Focus

- Accelerated stability testing under varied conditions (light, humidity) to model degradation pathways .

- LC-MS/MS monitoring of metabolites to distinguish this compound’s degradation products from bioactive derivatives .

- Computational modeling (e.g., molecular dynamics simulations) to predict shelf-life and storage requirements .

Data Interpretation : Use Arrhenius plots to extrapolate stability data across temperatures .

How can interdisciplinary approaches enhance this compound’s therapeutic potential analysis?

Q. Advanced Research Focus

- Combine cheminformatics (QSAR models) with in vivo efficacy trials to prioritize lead compounds .

- Integrate multi-omics data (transcriptomics, proteomics) to map this compound’s systemic effects .

- Validate findings via cross-disciplinary collaboration (e.g., synthetic chemists + pharmacologists) .

Tables for Methodological Reference

Table 1: Key Characterization Techniques for this compound

| Parameter | Technique | Validation Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (≥95% peak area) | Comparison with certified reference standards | |

| Structural identity | ¹H/¹³C NMR, HRMS | Match predicted vs. observed spectra | |

| Thermal stability | TGA/DSC analysis | Degradation onset >100°C |

Table 2: Common Pitfalls in this compound Research Design

| Pitfall | Solution | Guideline |

|---|---|---|

| Overlooking solvent effects | Test polarity/ion strength variations | |

| Inadequate controls | Include vehicle/no-treatment cohorts | |

| Poor spectral resolution | Use high-field NMR (≥400 MHz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.